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Compound of Interest

Compound Name: ETD151

Cat. No.: B1576617 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ETD151 is a 44-amino acid synthetic peptide analog of the insect defensin heliomicin,

exhibiting potent antifungal activity against a broad spectrum of pathogenic fungi. Its

mechanism of action involves binding to glucosylceramides (GlcCer) in the fungal cell

membrane, leading to membrane permeabilization and the disruption of several key cellular

pathways.[1][2][3] This document provides detailed protocols for the chemical synthesis and

recombinant production of ETD151, along with methods for its purification and characterization,

to support research and development efforts.

ETD151 Peptide Sequence
The primary amino acid sequence of ETD151 is as follows:

DKLIGSCVWGAVNYTSNCRAECKRRGYKGGHCGSFANVNCWCET

Methods Overview
Two primary methods for producing ETD151 are detailed:

Solid-Phase Peptide Synthesis (SPPS): A chemical synthesis approach that allows for the

stepwise assembly of the peptide chain on a solid resin support. This method is suitable for

producing highly pure peptide for research and analytical purposes.
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Recombinant Expression in Pichia pastoris: A biological production system utilizing the yeast

P. pastoris to express and secrete the peptide. This method is advantageous for larger-scale

production.

Solid-Phase Peptide Synthesis (SPPS) of ETD151
This protocol outlines the manual synthesis of ETD151 using Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Fmoc-Based SPPS of ETD151
Resin Selection and Swelling:

Start with a Rink Amide resin to obtain a C-terminally amidated peptide.

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes

to remove the Fmoc protecting group from the terminal amine.

Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

Amino Acid Coupling:

Activate the Fmoc-protected amino acid (3 equivalents) with a coupling agent such as

HCTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in

DMF.

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads),

indicating incomplete coupling, repeat the coupling step.

Chain Elongation:

Repeat the deprotection and coupling steps for each amino acid in the ETD151 sequence.
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Cysteine Protection Strategy:

Due to the presence of six cysteine residues in ETD151, a specific protection strategy is

required to ensure correct disulfide bond formation. A common approach involves using a

combination of acid-labile (e.g., Trityl - Trt) and more stable protecting groups (e.g.,

Acetamidomethyl - Acm) if regioselective disulfide bond formation is desired. For general

synthesis followed by oxidative folding, using Trt for all cysteines is a standard approach.

Cleavage and Deprotection:

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the

resin with DCM and dry it.

Cleave the peptide from the resin and remove side-chain protecting groups using a

cleavage cocktail. A standard Reagent K cocktail is suitable: 82.5% trifluoroacetic acid

(TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.

Filter the resin and precipitate the crude peptide in cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

Dry the crude peptide pellet under vacuum.

Oxidative Folding for Disulfide Bond Formation:

Dissolve the crude linear peptide in a folding buffer (e.g., 0.1 M Tris-HCl, pH 8.0,

containing a redox pair like reduced and oxidized glutathione).

Stir the solution gently in an open-to-air container for 24-48 hours to allow for the

formation of disulfide bonds.

Monitor the folding process by RP-HPLC.

Quantitative Data for SPPS of a Similar Defensin Peptide
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Parameter Value Reference

Synthesis Scale 100 µmol [1]

Crude Peptide Yield ~70-80% General SPPS yields

Purity after Cleavage 50-60% General SPPS purity

Final Yield after Purification 10-20% [1]

Final Purity >95% [1]

Recombinant Expression of ETD151 in Pichia
pastoris
This protocol describes the expression of ETD151 as a secreted peptide in the yeast Pichia

pastoris.

Experimental Protocol: Recombinant ETD151
Production

Gene Synthesis and Vector Construction:

Synthesize the DNA sequence encoding the ETD151 peptide, codon-optimized for

expression in P. pastoris.

Incorporate a 6xHis-tag at the C-terminus for purification.

Clone the synthesized gene into a P. pastoris expression vector, such as pPICZαA, which

contains an N-terminal α-factor secretion signal.[4][5][6]

Transformation of Pichia pastoris:

Linearize the recombinant plasmid with a suitable restriction enzyme (e.g., SacI).

Transform the linearized plasmid into competent P. pastoris X-33 cells via electroporation.

[4]

Select for positive transformants on YPDS plates containing Zeocin.
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Expression Screening:

Inoculate several colonies into a buffered glycerol-complex medium (BMGY) and grow

overnight.

Induce expression by transferring the cells to a buffered methanol-complex medium

(BMMY).

Add methanol to a final concentration of 1% every 24 hours to maintain induction.[4]

Collect culture supernatant at different time points (e.g., 24, 48, 72, 96 hours) and analyze

for ETD151 expression by SDS-PAGE and Western blot (using an anti-His antibody).

Large-Scale Expression:

Grow the highest-expressing clone in a fermenter under controlled conditions (pH,

temperature, dissolved oxygen).

Induce expression with methanol for 72-96 hours.[4]

Harvesting:

Separate the cells from the culture medium by centrifugation. The secreted ETD151 will be

in the supernatant.

Quantitative Data for Recombinant Defensin Production
in P. pastoris

Parameter Value Reference

Expression Level 2.32 mg/L [4]

Induction Time 72 hours [4]

Induction Temperature 29 °C [4]

Final Purity >98%
General recombinant protein

purification
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Purification of ETD151
The following protocols are applicable to both synthetic and recombinant ETD151, with minor

adjustments.

Experimental Protocol: Purification by RP-HPLC
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient:

A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point.

Optimize the gradient based on the elution profile of the peptide.

Flow Rate: 1 mL/min for an analytical column.

Detection: UV absorbance at 220 nm and 280 nm.[8]

Fraction Collection: Collect fractions corresponding to the major peak.

Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass

spectrometry.

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.

Purification of Recombinant ETD151 (with His-tag)
For His-tagged recombinant ETD151, an initial purification step using Immobilized Metal Affinity

Chromatography (IMAC) is recommended before RP-HPLC.

IMAC:

Equilibrate a Ni-NTA column with a binding buffer (e.g., 20 mM sodium phosphate, 500

mM NaCl, 20 mM imidazole, pH 8.0).
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Load the culture supernatant onto the column.

Wash the column with the binding buffer to remove unbound proteins.

Elute the bound ETD151 with an elution buffer containing a higher concentration of

imidazole (e.g., 250-500 mM).

Buffer Exchange/Desalting:

Remove the imidazole and exchange the buffer using a desalting column or dialysis before

proceeding to RP-HPLC for final polishing.

Visual Protocols and Pathways
Experimental Workflow: Solid-Phase Peptide Synthesis
(SPPS) of ETD151
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Click to download full resolution via product page

Caption: Workflow for the solid-phase synthesis of ETD151 peptide.

Experimental Workflow: Recombinant Production of
ETD151
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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